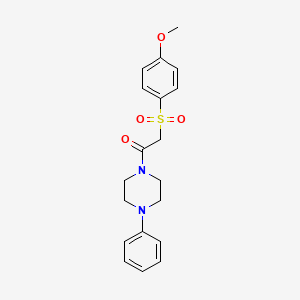
2-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a sulfonyl group attached to a methoxyphenyl ring and a phenylpiperazine moiety, making it a versatile molecule for various chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:
-
Formation of the Sulfonyl Intermediate
Starting Materials: 4-Methoxybenzenesulfonyl chloride and an appropriate base (e.g., triethylamine).
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to form the sulfonyl chloride intermediate.
-
Coupling with Piperazine
Starting Materials: The sulfonyl chloride intermediate and 1-(4-phenylpiperazin-1-yl)ethanone.
Reaction Conditions: The coupling reaction is performed in the presence of a base such as sodium carbonate in a polar solvent like acetonitrile, typically at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Continuous Flow Reactors: To ensure precise control over reaction conditions and improve yield.
Automated Synthesis Systems: For large-scale production, reducing human error and increasing efficiency.
化学反応の分析
Types of Reactions
2-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 4-hydroxyphenylsulfonyl derivative.
Reduction: Formation of 4-methoxyphenylsulfide derivative.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
科学的研究の応用
2-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing new drugs, particularly in the development of central nervous system (CNS) agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonyl-containing enzymes.
Pharmaceutical Research: Explored for its potential therapeutic effects in treating conditions like anxiety and depression due to its interaction with serotonin receptors.
Industrial Applications: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone involves:
Molecular Targets: Primarily interacts with serotonin receptors in the CNS, modulating neurotransmitter activity.
Pathways Involved: Influences the serotonin signaling pathway, potentially leading to anxiolytic and antidepressant effects.
類似化合物との比較
Similar Compounds
1-(4-Methoxyphenyl)-4-phenylpiperazine: Lacks the sulfonyl group, resulting in different pharmacological properties.
2-(4-Methoxyphenylsulfonyl)-1-(4-methylpiperazin-1-yl)ethanone: Similar structure but with a methyl group on the piperazine ring, which may alter its biological activity.
Uniqueness
2-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone is unique due to its combination of a sulfonyl group and a phenylpiperazine moiety, which provides a distinct pharmacological profile and makes it a valuable compound for drug development and research.
特性
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-17-7-9-18(10-8-17)26(23,24)15-19(22)21-13-11-20(12-14-21)16-5-3-2-4-6-16/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTKDMBFHRYQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














